synthesis and characterization of copper(I) cyanide
synthesis and characterization of copper(I) cyanide
An In-depth Technical Guide to the Synthesis and Characterization of Copper(I) Cyanide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Copper(I) cyanide (CuCN), also known as cuprous cyanide, is a versatile inorganic compound with significant applications in organic synthesis, electroplating, and as a catalyst.[1][2] Its utility as a reagent for the preparation of nitriles, particularly in the Rosenmund–von Braun reaction, and in the formation of organocopper reagents makes it a valuable tool in medicinal chemistry and drug development.[1] This guide provides a comprehensive overview of the , offering detailed experimental protocols, tabulated data for key properties, and logical workflow diagrams to support researchers in their work.
Properties of Copper(I) Cyanide
Copper(I) cyanide is an off-white to pale yellow solid that can appear green if contaminated with Cu(II) impurities.[1] It is known to exist in at least two polymorphs: a low-temperature (LT-CuCN) form and a high-temperature (HT-CuCN) form, with the transition occurring at approximately 563 K (290 °C) in an inert atmosphere.[1][3] It is sparingly soluble in water but dissolves in solutions containing excess cyanide ions, ammonia, or pyridine (B92270) to form coordination complexes.[1][4]
Table 1: Physical and Chemical Properties of Copper(I) Cyanide
| Property | Value | References |
| Chemical Formula | CuCN | [1][5] |
| Molar Mass | 89.563 g/mol | [1][5] |
| Appearance | Off-white / pale yellow powder | [1][5] |
| Density | 2.92 g/cm³ | [1] |
| Melting Point | 474 °C (747 K) | [1][5] |
| Solubility in Water | Negligible (Ksp = 3.47×10⁻²⁰) | [1] |
| Solubility | Insoluble in ethanol, cold dilute acids; Soluble in NH₃, KCN solutions. | [1] |
| CAS Number | 544-92-3 | [1][5] |
Synthesis of Copper(I) Cyanide
Several methods exist for the synthesis of copper(I) cyanide. The choice of method often depends on the desired purity, safety considerations, and available starting materials.
Synthesis via Reduction of Copper(II) Sulfate (B86663)
This is a widely used and safer laboratory method that avoids the generation of highly toxic cyanogen (B1215507) gas.[1][6] It involves the initial reduction of copper(II) to copper(I) using a reducing agent, followed by precipitation with an alkali metal cyanide.
Overall Reaction: 2 CuSO₄ + 2 NaHSO₃ + 4 NaCN + 2 H₂O → 2 CuCN↓ + 2 Na₂SO₄ + 2 H₂SO₄
Historical Method: Direct Reaction with Cyanide
Historically, CuCN was prepared by the direct reaction of copper(II) sulfate with sodium cyanide.[1] This method is now largely avoided due to the production of toxic cyanogen gas ((CN)₂) and the formation of an impure product.[1][6]
Overall Reaction: 2 CuSO₄ + 4 NaCN → 2 CuCN↓ + (CN)₂↑ + 2 Na₂SO₄[1]
Synthesis from Copper(I) Halides
Copper(I) cyanide can also be prepared by reacting a copper(I) halide, such as copper(I) chloride, with a soluble cyanide salt.[7][8]
Overall Reaction: CuCl + NaCN → CuCN↓ + NaCl
Experimental Protocols
Protocol 1: Synthesis of CuCN via Reduction of Copper(II) Sulfate
This protocol is adapted from established laboratory procedures and emphasizes safety and purity.[1][7]
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)[6]
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Copper Solution: Dissolve 50.0 g of copper(II) sulfate pentahydrate in 160 mL of deionized water in a large beaker. Warm the solution to between 40-50 °C to ensure complete dissolution.[7]
-
Prepare Reducing Agent Solution: In a separate beaker, dissolve 14.0 g of sodium bisulfite in 40 mL of water. Warm this solution to 60 °C.[7]
-
Prepare Cyanide Solution: (Caution: Handle with extreme care in a fume hood. KCN/NaCN is highly toxic.) In another beaker, dissolve 14.0 g of potassium cyanide in 40 mL of water. Warm this solution to 60 °C.[7]
-
Reaction: While stirring the copper sulfate solution vigorously, add the warm sodium bisulfite solution. The solution will turn from blue to green.[1]
-
Precipitation: Immediately following the addition of the bisulfite, add the warm potassium cyanide solution. A pale yellow or off-white precipitate of copper(I) cyanide will form.[1]
-
Digestion and Washing: Allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate twice by decantation with hot deionized water, followed by two washes with ethanol.[6]
-
Isolation and Drying: Collect the solid product by filtration on a Buchner funnel. Wash thoroughly with ethanol.[6] Dry the product in an oven at 100-110 °C or under vacuum to a constant weight.[6] Store the final product away from light and moisture.[6]
References
- 1. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 2. ess.honeywell.com [ess.honeywell.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Page loading... [guidechem.com]
- 5. Copper(I) Cyanide [commonorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Preparation of copper (I) cyanide (OTC Chem) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
